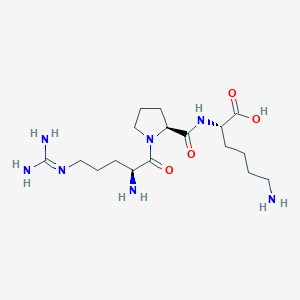

Arg-Pro-Lys

Description

Properties

CAS No. |

69355-87-9 |

|---|---|

Molecular Formula |

C17H33N7O4 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C17H33N7O4/c18-8-2-1-6-12(16(27)28)23-14(25)13-7-4-10-24(13)15(26)11(19)5-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1 |

InChI Key |

FVBZXNSRIDVYJS-AVGNSLFASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Lys typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the C-terminal amino acid (lysine) to the solid support. Subsequent amino acids (proline and arginine) are then added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired peptide with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Arg-Pro-Lys can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form citrulline.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.

Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while substitution reactions can yield various peptide analogs with modified biological activity .

Scientific Research Applications

Biochemical Significance

1.1 Role in Protein Interactions

Arginine and lysine residues are often involved in protein-protein interactions and post-translational modifications. The presence of proline can influence the conformation of peptides and proteins, affecting their biological activity. The combination of these amino acids in Arg-Pro-Lys allows for unique interactions that can be exploited in various biochemical assays.

1.2 Epigenetic Regulation

Recent studies have highlighted the role of arginine and lysine in epigenetic regulation through histone modifications. For instance, a study developed complementary photo-arginine/δ-photo-lysine probes to explore histone post-translational modifications (PTMs) and their impact on chromatin remodeling. These tools help identify interactomes involving Arg and Lys residues, revealing their significance in gene expression regulation and cellular signaling pathways .

Applications in Drug Development

2.1 Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Peptides containing this compound analogs have shown potential as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. Research indicates that certain peptide analogs can inhibit DPP-IV activity by over 50%, suggesting their potential use in diabetes management . The structure-activity relationship (SAR) studies provide insights into optimizing these peptides for enhanced efficacy.

2.2 Antioxidant Properties

In vitro assays have demonstrated that compounds containing this compound exhibit antioxidant activity. For example, studies utilizing various assay methods (DPPH, phosphomolybdenum method) have shown that specific this compound derivatives possess significant scavenging capabilities against free radicals, indicating their potential as therapeutic agents for oxidative stress-related diseases .

Proteomics Applications

3.1 Mass Spectrometry Analysis

This compound is utilized in mass spectrometry for protein characterization and identification. The Arg-C Ultra protease specifically cleaves at the C-terminus of arginine residues, facilitating the analysis of peptides containing this tripeptide sequence. This specificity enhances the efficiency of peptide mapping and de novo sequencing, which are crucial for understanding protein structures and functions .

3.2 Peptide Mapping

Peptide mapping techniques employing this compound are essential for characterizing biotherapeutics. By utilizing advanced liquid chromatography-mass spectrometry (LC-MS) methods, researchers can achieve high-resolution separation and identification of peptides derived from complex biological samples . This capability is vital for quality control in pharmaceutical development.

Case Studies

Mechanism of Action

The mechanism of action of Arg-Pro-Lys involves its interaction with specific molecular targets and pathways. The presence of arginine and lysine residues contributes to the peptide’s cationic nature, allowing it to interact with negatively charged cellular components. This interaction can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

Sequence and Structural Analogues

(a) Gly-Pro-Arg (GPR)

- Structural Role : In collagen-like peptides, Gly-Pro-Arg stabilizes the triple-helix conformation as effectively as Gly-Pro-Hyp (hydroxyproline). Arg in the Y-position provides optimal stabilization through stereospecific interactions, whereas Gly-Pro-Lys or Gly-Pro-homo-Arg show reduced stability .

- Electrostatic Effects : Multiple Gly-Pro-Arg repeats destabilize collagen due to charge repulsion, highlighting the importance of Arg placement in single-triplet contexts .

(b) Thr-Lys-Pro-Arg (Tuftsin)

- Function: A natural immunostimulatory tetrapeptide derived from IgG. Tuftsin enhances phagocytosis, IL-1 production, and delayed-type hypersensitivity (DTH) in mice. Its activity depends on the Thr-Lys-Pro-Arg sequence, with substitutions (e.g., Gly¹ or Met¹ analogues) altering potency .

- Comparison with RPK: While both RPK and tuftsin contain Pro-Lys-Arg motifs, tuftsin’s N-terminal Thr is critical for receptor binding.

(c) Arg-Pro-Lys-Pro-(CH₂)₁₁CH₃ (SP1-4C₁₂)

- Synthetic Derivative: This substance P analogue incorporates RPK at the N-terminus and a dodecyl chain at the C-terminus. SP1-4C₁₂ induces non-cytolytic histamine release from mast cells at 8–200 nM, 50× more potent than substance P and 300× more than dodecylamine alone .

- Mechanism : Hydrophobic insertion into membranes and receptor-mediated activation differentiate SP1-4C₁₂ from RPK, which lacks the lipid tail .

Functional Analogues

(a) Phe-Leu-Arg (FLR)

- Activity: FLR, another XO inhibitory peptide from sardine hydrolysates, reduces uric acid in vitro. At 1.0 mg/mL, FLR and RPK show comparable efficacy, but RPK exhibits a slightly higher inhibition rate (62% vs. 58%) .

- Structural Basis : FLR’s hydrophobic residues (Phe, Leu) may enhance membrane permeability, whereas RPK’s basic residues favor electrostatic interactions with XO .

(b) Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) (cTP)

- Design : A cyclic analogue of thymopentin (Arg-Lys-Asp-Val-Tyr) with added N-terminal Cys. Cyclization improves stability and bioactivity; cTP enhances macrophage phagocytosis and antibody production 2× more than linear thymopentin .

- Comparison with RPK : Both peptides contain Arg-Lys motifs, but cTP’s cyclic structure and extended sequence confer greater protease resistance and target specificity .

Key Research Findings and Data Tables

Table 1: Bioactivity Comparison of RPK and Analogues

Table 2: Structural Stability in Collagen-like Peptides

Mechanistic Insights

- Electrostatic Interactions : RPK’s basic residues (Arg, Lys) enable binding to negatively charged targets like XO or cell membranes, whereas hydrophobic analogues (e.g., FLR) rely on lipid interactions .

- Conformational Stability : Cyclic peptides (e.g., cTP) and collagen-stabilizing triplets (e.g., Gly-Pro-Arg) demonstrate that structural constraints enhance biological half-life and activity .

Biological Activity

Arg-Pro-Lys (RPK) is a tripeptide comprised of arginine (Arg), proline (Pro), and lysine (Lys). This sequence exhibits various biological activities, particularly in the context of antimicrobial properties and enzyme modulation. The distinct roles of its constituent amino acids contribute to its overall functionality, making it a subject of interest in biochemical and pharmacological research.

Antimicrobial Properties

Research indicates that peptides containing Arg exhibit stronger antimicrobial activity compared to those with Lys. In a study focused on Trp-rich antimicrobial peptides, it was found that substitutions of Arg with Lys generally led to a decrease in antibacterial efficacy. Specifically, peptides with guanidinium side chains (like Arg) were more effective at disrupting bacterial membranes than those with amino side chains (like Lys) due to their ability to form more hydrogen bonds with phospholipid bilayers .

Table 1: Comparison of Antimicrobial Activities of Arg and Lys Peptides

| Peptide Type | MIC (µM) | Membrane Disruption Efficacy |

|---|---|---|

| Arg-containing | 2 | High |

| Lys-containing | 8 | Moderate |

This table summarizes the minimal inhibitory concentrations (MIC) and the observed membrane disruption efficacy, highlighting the superior performance of Arg-containing peptides.

The mechanism by which this compound exerts its antimicrobial effects involves permeabilization of bacterial membranes. Studies have demonstrated that at their MIC, peptides induce significant membrane disruption in E. coli, correlating with their antibacterial activity. The presence of Arg enhances this effect due to its larger hydrogen bonding capabilities compared to Lys .

Enzyme Modulation

This compound also plays a role in modulating enzyme activities, particularly arginase. Arginase is an enzyme that converts arginine into ornithine and urea, and its activity can be influenced by various amino acids. Notably, while Arg can inhibit arginase activity at higher concentrations, Lys does not exhibit significant inhibitory effects within physiological ranges . This differential behavior underscores the importance of amino acid composition in enzymatic interactions.

Table 2: Inhibition Effects on Arginase Activity

| Compound | Concentration (mM) | Inhibition (%) |

|---|---|---|

| HOMOARG | 10 | 50 |

| LYS | 1 | 0 |

| LYS | 10 | 44 |

This table presents the inhibition percentages observed for different compounds on arginase activity, illustrating the lack of effect from Lys compared to HOMOARG.

Study on Antimicrobial Peptides

A study published in Nature explored the effects of various amino acid substitutions in antimicrobial peptides. It was found that peptides containing Arg were consistently more effective than those with Lys substitutions, reinforcing the hypothesis that the chemical nature of side chains significantly impacts biological activity .

Research on Arginase Inhibition

In another investigation, researchers assessed the inhibitory effects of various compounds on human arginase isoforms. The results indicated that while Arg could inhibit arginase effectively at higher concentrations, Lys showed negligible inhibition even at elevated levels . This finding highlights the nuanced roles that different amino acids play in metabolic processes.

Q & A

Q. How to optimize experimental conditions for studying this compound degradation in vivo?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-Arg-Pro-Lys) and track degradation via stable isotope dilution mass spectrometry. Control for protease inhibitors (e.g., aprotinin) and validate degradation pathways using knockout models (e.g., MMP-9-deficient mice). Include time-course analyses and nonlinear regression to estimate half-lives .

Q. Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.